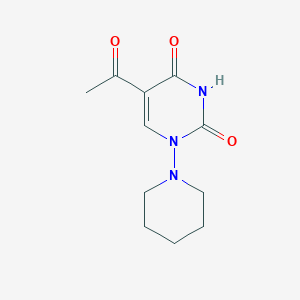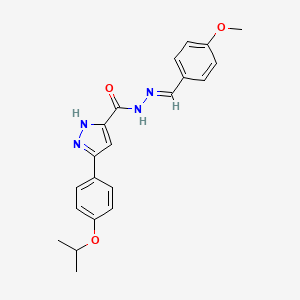
(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Docking Studies
The compound has been synthesized and characterized through various spectroscopic methods, and its structure was confirmed via single-crystal X-ray diffraction. Molecular docking studies have suggested that derivatives of this compound could serve as potential anti-diabetic agents. This highlights its relevance in designing new therapeutic molecules with specific biological activities (Karrouchi et al., 2021).
Corrosion Inhibition
Research into carbohydrazide-pyrazole compounds, including derivatives similar to the specified compound, has shown remarkable efficiency in corrosion protection. These studies demonstrate their potential as inhibitors in protecting metals against corrosion in acidic environments, offering insights into their industrial applications for material preservation (Paul, Yadav, & Obot, 2020).
Anticancer Activity
Compounds related to (E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have been evaluated for their cytotoxic activity against various cancer cell lines. Their synthesis and structural elucidation point toward promising anticancer properties, with some showing significant activity against specific cancer cells, thereby contributing to cancer research and potential treatments (Hassan, Hafez, & Osman, 2014).
Antitumor Potential
New derivatives have been developed and assessed for their tumor cell-growth inhibition capabilities. The research underscores the antitumor activity of these compounds, suggesting their utility in the development of new antitumor agents (Farghaly, 2010).
Drug Efficacy and Validation
Studies involving novel pyrazoles, including those related to the specified compound, have been conducted to assess their biological properties. These investigations include antioxidant, anti-breast cancer, and anti-inflammatory activities, supported by molecular docking to understand their interaction with biological targets. This research provides a foundation for future drug development and validation processes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Eigenschaften
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14(2)28-18-10-6-16(7-11-18)19-12-20(24-23-19)21(26)25-22-13-15-4-8-17(27-3)9-5-15/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRBDZAIVYHUSB-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2663343.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2663346.png)
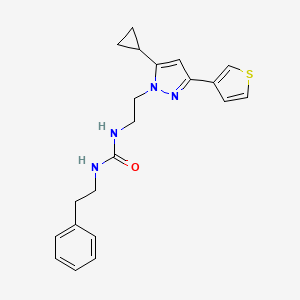
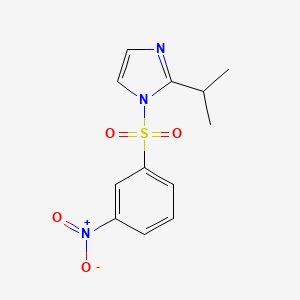
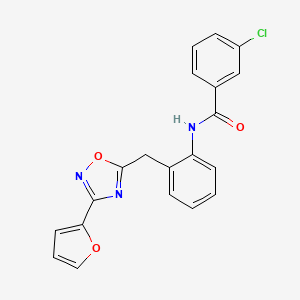
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2663352.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2663354.png)
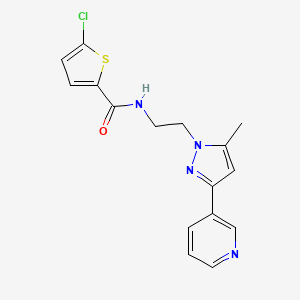
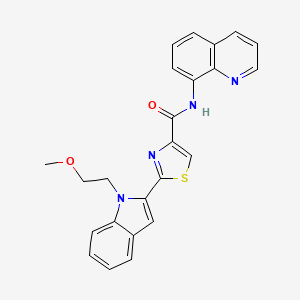

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2663361.png)
![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)
